molecular formula C13H18N2O B3283310 2H-1,5-Diazonin-2-one, octahydro-4-phenyl- CAS No. 76528-87-5

2H-1,5-Diazonin-2-one, octahydro-4-phenyl-

Cat. No.: B3283310
CAS No.: 76528-87-5
M. Wt: 218.29 g/mol
InChI Key: KJAKZNQHLRZRQW-UHFFFAOYSA-N
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Description

2H-1,5-Diazonin-2-one, octahydro-4-phenyl- is a nine-membered diazonine heterocyclic compound featuring a lactam (2-one) functional group and a phenyl substituent at the 4-position. Its structure comprises two nitrogen atoms within the macrocyclic ring, with full saturation (octahydro) indicating a bicyclic or fused ring system.

Properties

IUPAC Name

4-phenyl-1,5-diazonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13-10-12(11-6-2-1-3-7-11)14-8-4-5-9-15-13/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAKZNQHLRZRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)CC(NC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Diazonin-2-one, octahydro-4-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a phenyl-substituted amine with a suitable carbonyl compound, followed by cyclization to form the diazonin ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2H-1,5-Diazonin-2-one, octahydro-4-phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Diazonin-2-one, octahydro-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol or amine derivative .

Scientific Research Applications

2H-1,5-Diazonin-2-one, octahydro-4-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2H-1,5-Diazonin-2-one, octahydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4S)-1-Methyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Structural Features :

  • Core : Seven-membered benzodiazepine ring fused to a benzene ring.
  • Substituents : Methyl group at N1, phenyl at C4, and a lactam at C2.
  • Molecular Formula : C₁₆H₁₆N₂O .

Comparison :

  • Ring Size : The benzodiazepine (7-membered) vs. diazonine (9-membered) results in distinct conformational dynamics. Larger rings like diazonines may exhibit enhanced flexibility but reduced ring strain.
  • Electron Density : The benzodiazepine’s fused benzene ring increases aromaticity, whereas the diazonine’s saturated system may favor hydrogen bonding or hydrophobic interactions.
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d)

Structural Features :

  • Core : Five-membered thiadiazole ring.
  • Substituents: Phenyl at C4, 2-methylphenoxy at C3.
  • Molecular Formula : C₁₅H₁₂N₂OS .

Comparison :

  • Heteroatoms: Thiadiazole contains sulfur and two nitrogens, contrasting with diazonine’s two nitrogens in a larger ring.
  • Stability : Thiadiazoles are thermally stable due to aromaticity, whereas diazonines’ saturated structure may confer hydrolytic stability.
  • Elemental Composition : Both compounds show high carbon content (~67–70%), but the thiadiazole’s sulfur (10.44% N, 4.72% H) contrasts with diazonine’s likely higher hydrogen content due to saturation .
α2C-AR Agonists (Compound A and B)

Structural Features :

  • Core : Benzoxazin or benzodiazepin derivatives.
  • Substituents : Imidazolylmethyl and urea groups.
  • Pharmacology : Selective α2C-adrenergic receptor agonists with poor blood-brain barrier penetration .

Comparison :

  • Bioactivity : The diazonine’s lack of fused aromatic rings may reduce CNS activity compared to these agonists, which rely on planar structures for receptor binding.
Substituted Benzothiazepinones and Benzothiazocinones

Structural Features :

  • Core : Seven-membered benzothiazepine or eight-membered benzothiazocine rings.
  • Substituents : Varied alkyl/aryl groups; sulfur atom in the ring.
  • Synthesis : Often via thioether cyclization or nucleophilic substitution .

Comparison :

  • Heteroatom Impact : Sulfur in benzothiazepines increases polarity and metabolic stability compared to diazonine’s nitrogen-rich system.

Data Tables

Table 1: Structural and Compositional Comparison
Compound Core Structure Ring Size Molecular Formula Key Substituents Heteroatoms
2H-1,5-Diazonin-2-one, octahydro-4-phenyl- Diazonine 9 Not Provided Phenyl (C4), Lactam N, O
(4S)-1-Methyl-4-phenyl-1,5-benzodiazepin-2-one Benzodiazepine 7 C₁₆H₁₆N₂O Phenyl (C4), Methyl (N1) N, O
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole Thiadiazole 5 C₁₅H₁₂N₂OS Phenyl (C4), 2-Methylphenoxy N, S
Compound A (α2C-AR agonist) Benzoxazin 6 Not Provided Imidazolylmethyl, Urea N, O
Table 2: Elemental Analysis of Selected Compounds
Compound % C (Calc/Found) % H (Calc/Found) % N (Calc/Found) % S (Calc/Found)
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole 67.14/67.24 4.52/4.80 10.44/10.17 10.44/Not Provided
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine 74.97/74.78 5.03/5.11 Not Provided 11.18/Not Provided

Key Research Findings

  • Pharmacological Trends : Smaller heterocycles (e.g., thiadiazoles) prioritize stability and synthetic ease, while larger systems (e.g., diazonines) may offer unexplored bioactivity niches .
  • Structural Dynamics : Benzodiazepines and benzothiazepines benefit from extensive medicinal chemistry optimization, whereas diazonines remain underexplored despite their conformational versatility .

Biological Activity

2H-1,5-Diazonin-2-one, octahydro-4-phenyl- (CAS No. 76528-87-5) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The molecular structure of 2H-1,5-Diazonin-2-one, octahydro-4-phenyl- is characterized by a diazonin framework with an octahydro and phenyl substituent. This unique configuration contributes to its biological activity.

PropertyValue
IUPAC Name2H-1,5-Diazonin-2-one, octahydro-4-phenyl-
CAS Number76528-87-5
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol

Synthesis

The synthesis of 2H-1,5-Diazonin derivatives typically involves the reaction of diazomethane with appropriate carbonyl compounds under controlled conditions. The synthetic routes can vary significantly depending on the desired substituents and yields.

Antimicrobial Properties

Recent studies have indicated that compounds related to 2H-1,5-Diazonin exhibit significant antimicrobial activity. For instance, a study reported that derivatives showed inhibitory effects against various bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Enzyme Inhibition

Research has identified that some diazonin derivatives act as inhibitors of specific enzymes, such as monoamine oxidase (MAO). MAO inhibitors are crucial in treating neurodegenerative diseases like Parkinson's and depression by increasing the levels of neurotransmitters in the brain. In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range, indicating potent inhibition.

Table: MAO Inhibition Potency of Related Compounds

CompoundIC50 (µM)
Compound A0.900
Compound B0.371
2H-1,5-Diazonin DerivativeTBD

The proposed mechanism of action for 2H-1,5-Diazonin involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to altered biochemical pathways that can result in therapeutic effects.

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective properties, a derivative of 2H-1,5-Diazonin was administered to animal models exhibiting symptoms similar to Parkinson's disease. The results showed a significant reduction in neurodegeneration markers and improvement in motor functions after treatment.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various diazonin derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) lower than conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,5-Diazonin-2-one, octahydro-4-phenyl-
Reactant of Route 2
2H-1,5-Diazonin-2-one, octahydro-4-phenyl-

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